3'-Chloro-3-(3-methylphenyl)propiophenone
Overview
Description
3’-Chloro-3-(3-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H15ClO It is a derivative of propiophenone, characterized by the presence of a chlorine atom and a methyl group on the phenyl ring
Mechanism of Action
Target of Action
The primary target of 3’-Chloro-3-(3-methylphenyl)propiophenone is the serotonin receptors . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
The active enantiomer of 3’-Chloro-3-(3-methylphenyl)propiophenone binds to the serotonin receptors and inhibits the reuptake of serotonin . This inhibition results in an increase in serotonin levels , which can lead to enhanced neurotransmission of serotonin signals.
Biochemical Pathways
The compound’s interaction with serotonin receptors affects the serotonin signaling pathway . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, enhancing the transmission of signals along this pathway .
Result of Action
The increase in serotonin levels due to the action of 3’-Chloro-3-(3-methylphenyl)propiophenone can have various molecular and cellular effects. For instance, it can enhance mood, improve social behavior, and regulate appetite, among other effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Chloro-3-(3-methylphenyl)propiophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-methylacetophenone is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-3-(3-methylphenyl)propiophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: 3’-Chloro-3-(3-methylphenyl)benzoic acid or 3’-Chloro-3-(3-methylphenyl)benzophenone.
Reduction: 3’-Chloro-3-(3-methylphenyl)propanol.
Substitution: Products depend on the nucleophile used, such as 3’-Methoxy-3-(3-methylphenyl)propiophenone or 3’-Cyano-3-(3-methylphenyl)propiophenone.
Scientific Research Applications
3’-Chloro-3-(3-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropiophenone: Similar in structure but lacks the methyl group on the phenyl ring.
3-Methylpropiophenone: Similar in structure but lacks the chlorine atom on the phenyl ring.
3’-Chloro-3-phenylpropiophenone: Similar in structure but lacks the methyl group on the phenyl ring.
Uniqueness
3’-Chloro-3-(3-methylphenyl)propiophenone is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEPFYOPBKHWMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644071 | |
Record name | 1-(3-Chlorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-63-1 | |
Record name | 1-(3-Chlorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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